Dual-Stage Chemoprevention: Odorine Inhibits Both Initiation and Promotion in Murine Skin Carcinogenesis
Odorine and its analog odorinol both exhibit potent anti-carcinogenic effects in a two-stage mouse skin carcinogenesis model, inhibiting both the initiation and promotion stages. The model used 7,12-dimethylbenz[a]anthracene (DMBA) as an initiator and 12-O-tetradecanoylphorbol-13-acetate (TPA) as a promoter. While both compounds were active, this study establishes that odorine is effective across both stages, a property not uniformly shared with other Aglaia-derived compounds like rocaglamide derivatives [1].
| Evidence Dimension | Inhibition of two-stage skin carcinogenesis |
|---|---|
| Target Compound Data | Active (inhibited both initiation and promotion stages) |
| Comparator Or Baseline | Odorinol (active, similar inhibition profile) |
| Quantified Difference | Both compounds exhibited comparable potent anti-carcinogenic effects in the same model |
| Conditions | Two-stage mouse skin carcinogenesis test induced by DMBA (initiator) and TPA (promoter); nitric oxide (NO) donor-induced models |
Why This Matters
This confirms odorine's specific utility in chemoprevention studies, distinct from cytotoxic compounds, making it the appropriate choice for investigating early-stage anti-cancer mechanisms.
- [1] Inada, A., Nishino, H., Kuchide, M., Takayasu, J., Mukainaka, T., Nobukuni, Y., Okuda, T., & Tokuda, H. (2001). Cancer chemopreventive activity of odorine and odorinol from Aglaia odorata. Biological and Pharmaceutical Bulletin, 24(11), 1282-1285. View Source
